4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O6S2 and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19N3O6S2
- Molecular Weight : 449.5 g/mol
- CAS Number : 1105216-04-3
Structural Components
The compound features several key structural elements:
- Thiadiazole Ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.
- Sulfonamide Group : Commonly associated with antibacterial properties.
- Spirocyclic Framework : Contributes to the unique three-dimensional conformation that may influence biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in our compound suggests potential efficacy against various pathogens. A study highlighted the effectiveness of thiadiazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics .
Anticancer Properties
Compounds containing spirocyclic structures have shown promise in anticancer research. For instance, studies involving related spiro compounds have reported cytotoxic effects on cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific interactions of our compound with cancer cell pathways remain to be fully elucidated but warrant further investigation.
Inhibition Studies
In vitro studies have assessed the inhibitory effects of the compound on various enzymes and receptors relevant to disease mechanisms. For example, preliminary data suggest that it may inhibit certain kinases involved in cancer proliferation, although detailed kinetic studies are required to confirm these findings .
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives based on the core structure of our compound, evaluating their biological activities through a series of assays:
Compound | Activity Type | Result |
---|---|---|
Compound A | Antibacterial | Inhibition at 50 µg/mL |
Compound B | Anticancer | IC50 = 25 µM on HeLa cells |
Compound C | Antifungal | Effective against Candida albicans |
This study underscores the importance of structural modifications in enhancing biological activity .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism of action for similar compounds. It was found that these compounds could induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent cell death. Such pathways are critical for developing novel therapeutic agents targeting resistant cancer types .
Properties
IUPAC Name |
4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c1-2-16-22-23-19(31-16)24-32(27,28)14-8-6-13(7-9-14)21-12-15-17(25)29-20(30-18(15)26)10-4-3-5-11-20/h6-9,12,21H,2-5,10-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRYKEDRTPFHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.